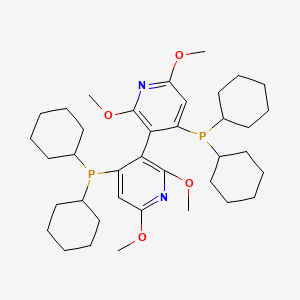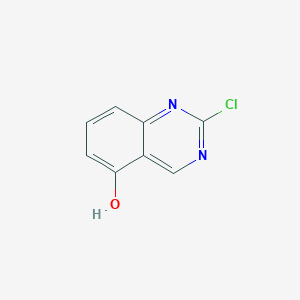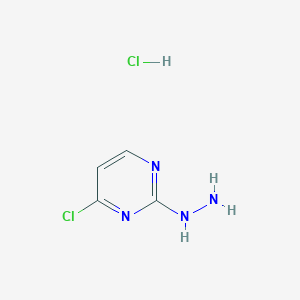
(3R)-4,4'-Bis(dicyclohexylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their applications in coordination chemistry, catalysis, and materials science. The presence of phosphino groups and methoxy substituents in the bipyridine framework enhances its chemical reactivity and coordination properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of methoxy groups and phosphino substituents. Common reagents used in these reactions include phosphorus trichloride, dicyclohexylamine, and methanol. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions may involve the conversion of phosphine oxides back to phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and hydrogenation.
Biology and Medicine
The compound’s coordination properties may be explored in biological and medicinal research, particularly in the design of metal-based drugs and diagnostic agents. Its ability to form complexes with metals can be leveraged to develop targeted therapies and imaging agents.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as conductive polymers and catalysts for chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The phosphino groups and methoxy substituents enhance its binding affinity and stability with metals. This coordination can influence various molecular targets and pathways, depending on the specific application, such as catalysis or drug design.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A similar compound with diphenylphosphino groups instead of dicyclohexylphosphino.
2,2’-Bipyridine: A simpler bipyridine derivative without phosphino or methoxy substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A compound with methoxy groups but lacking phosphino substituents.
Uniqueness
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to the combination of dicyclohexylphosphino and methoxy groups, which enhance its coordination properties and reactivity. This makes it a valuable ligand in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C38H58N2O4P2 |
|---|---|
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[3-(4-dicyclohexylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C38H58N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h25-30H,5-24H2,1-4H3 |
Clave InChI |
LFNJYLCOFOJLPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C(=C1)P(C2CCCCC2)C3CCCCC3)C4=C(N=C(C=C4P(C5CCCCC5)C6CCCCC6)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)





![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)


![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
